Cas no 20608-83-7 (3-(2-Bromophenyl)thiophene)

3-(2-Bromophenyl)thiophene structure
3-(2-Bromophenyl)thiophene structure
Product Name:3-(2-Bromophenyl)thiophene
CAS No:20608-83-7
MF:C10H7BrS
MW:239.131580591202
CID:4788729
PubChem ID:7176324
Update Time:2025-04-23

3-(2-Bromophenyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromophenyl)thiophene
    • 3-(2-Bromo-phenyl)-thiophene
    • 3-(2-Bromophenyl)thiophene
    • Inchi: 1S/C10H7BrS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H
    • InChI Key: AJIVFWXOCKNDAY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1=CSC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.2

3-(2-Bromophenyl)thiophene Pricemore >>

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3-(2-Bromophenyl)thiophene Related Literature

Additional information on 3-(2-Bromophenyl)thiophene

3-(2-Bromophenyl)thiophene (CAS No. 20608-83-7): A Versatile Building Block in Organic Synthesis

3-(2-Bromophenyl)thiophene (CAS 20608-83-7) is a highly valuable heterocyclic compound that has gained significant attention in the field of organic chemistry and materials science. This brominated thiophene derivative serves as a crucial intermediate in the synthesis of various functional materials, pharmaceuticals, and optoelectronic devices. With its unique molecular structure featuring both thiophene and bromophenyl moieties, this compound offers exceptional reactivity for cross-coupling reactions and other transformations.

The growing interest in 3-(2-Bromophenyl)thiophene applications stems from its role in developing advanced materials for organic electronics. Researchers are particularly focused on its potential in creating organic semiconductors, which are currently revolutionizing flexible electronics and wearable technology – two of the most trending topics in materials science. The compound's ability to participate in palladium-catalyzed coupling reactions makes it indispensable for constructing π-conjugated systems with tailored electronic properties.

From a synthetic chemistry perspective, 3-(2-Bromophenyl)thiophene properties include excellent solubility in common organic solvents and good thermal stability, making it suitable for various reaction conditions. The bromine substituent at the ortho position of the phenyl ring provides a reactive site for further functionalization through modern synthetic methods like Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These features explain why searches for "how to synthesize 3-(2-Bromophenyl)thiophene" and "3-(2-Bromophenyl)thiophene cross-coupling reactions" have seen a steady increase in academic databases.

The pharmaceutical industry has shown growing interest in 3-(2-Bromophenyl)thiophene derivatives as potential scaffolds for drug discovery. Recent studies exploring "biological activity of thiophene compounds" reveal their potential in developing new therapeutic agents. While 20608-83-7 itself isn't a drug candidate, its molecular framework appears in several pharmacologically active molecules being investigated for various applications, aligning with current trends in fragment-based drug design.

Material scientists value 3-(2-Bromophenyl)thiophene for its role in developing organic light-emitting diodes (OLEDs) and organic photovoltaics. As the demand for sustainable energy solutions grows, searches for "thiophene-based materials for solar cells" have surged. The compound's ability to enhance charge transport properties when incorporated into conjugated polymers makes it particularly relevant in this context.

Quality control of 3-(2-Bromophenyl)thiophene typically involves analytical techniques like HPLC, GC-MS, and NMR spectroscopy. Purity specifications are crucial for researchers, as evidenced by frequent searches for "3-(2-Bromophenyl)thiophene purity analysis". Most commercial suppliers provide the compound with ≥97% purity, suitable for most synthetic applications.

Storage and handling of CAS 20608-83-7 require standard laboratory precautions. The compound should be kept in a cool, dry place away from strong oxidizing agents. While not classified as highly hazardous, proper chemical safety measures should always be followed, including the use of personal protective equipment – a topic of increasing importance in laboratory practice worldwide.

The market for 3-(2-Bromophenyl)thiophene has expanded significantly in recent years, driven by growing research in organic electronics and medicinal chemistry. Current pricing trends reflect its status as a specialty chemical, with costs varying based on purity and quantity. The compound's commercial availability has improved, responding to the rising demand from academic and industrial researchers.

Future applications of 3-(2-Bromophenyl)thiophene may include advanced materials for flexible displays and printed electronics, areas experiencing rapid technological advancement. Its potential in creating molecular sensors is also being explored, particularly for environmental monitoring applications. These developing uses align with global trends toward smart materials and sustainable technologies.

For synthetic chemists working with 3-(2-Bromophenyl)thiophene, recent literature highlights innovative approaches to functionalize the thiophene ring while preserving the reactive bromine site. Techniques like directed ortho-metalation have proven particularly effective for introducing additional substituents, enabling the creation of complex molecular architectures from this versatile building block.

Environmental considerations regarding 3-(2-Bromophenyl)thiophene focus on proper waste disposal methods and the development of greener synthetic routes. As sustainability becomes increasingly important in chemical research, methods to recover and recycle precious metal catalysts used in 3-(2-Bromophenyl)thiophene transformations are gaining attention.

In conclusion, 3-(2-Bromophenyl)thiophene (20608-83-7) represents a strategically important compound at the intersection of materials science, medicinal chemistry, and synthetic methodology. Its unique combination of reactivity and structural features ensures its continued relevance in cutting-edge research across multiple disciplines. As technology advances, new applications for this versatile thiophene derivative will likely emerge, maintaining its status as a valuable tool for chemical innovation.

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